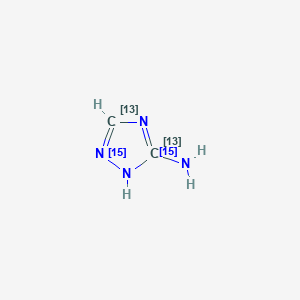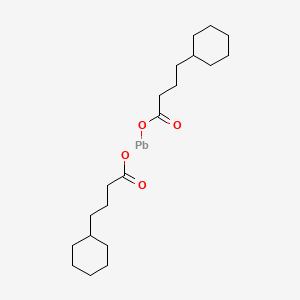
(3,5-13C2,215N)1H-1,2,4-triazol-5-(15N)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amitrole-13C2,15N2 is a stable isotope-labeled compound of amitrole, a triazole herbicide. This compound is used primarily in scientific research for tracing and analytical purposes. The stable isotopes carbon-13 and nitrogen-15 are incorporated into the molecular structure, making it useful for various analytical techniques, including mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of amitrole-13C2,15N2 involves the reaction of aminoguanidine with formic acid. This method was first reported by J. Thiele and W. Manchot in 1898 . The reaction conditions typically involve heating the reactants to facilitate the formation of the triazole ring. The isotopic labeling is achieved by using carbon-13 and nitrogen-15 enriched precursors.
Industrial Production Methods
Industrial production of amitrole-13C2,15N2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and large-scale chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Amitrole-13C2,15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in analytical chemistry and environmental testing.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate can oxidize amitrole-13C2,15N2.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole derivatives, while reduction can yield amine-substituted triazoles.
Aplicaciones Científicas De Investigación
Amitrole-13C2,15N2 has a wide range of applications in scientific research:
Biology: Employed in metabolic studies to trace the incorporation and transformation of amitrole in biological systems.
Industry: Utilized in the development of herbicides and the study of their environmental impact.
Mecanismo De Acción
The mechanism of action of amitrole-13C2,15N2 involves the inhibition of key enzymes such as phytoene desaturase, lycopene cyclase, and catalase . This inhibition disrupts carotenoid synthesis and chlorophyll formation, leading to the bleaching of plant pigments. In mammals, amitrole affects thyroid and liver functions by altering hormone levels and inducing cellular hyperplasia .
Comparación Con Compuestos Similares
Similar Compounds
Amitrole: The non-labeled version of amitrole, used widely as a herbicide.
3-Amino-1,2,4-triazole: A structural analog with similar herbicidal properties.
1H-1,2,4-Triazol-3-amine: Another triazole compound with comparable chemical behavior.
Uniqueness
Amitrole-13C2,15N2 is unique due to its isotopic labeling, which allows for precise analytical measurements and tracing studies. This makes it particularly valuable in research settings where accurate quantification and tracking of chemical transformations are required .
Propiedades
Fórmula molecular |
C2H4N4 |
|---|---|
Peso molecular |
88.053 g/mol |
Nombre IUPAC |
(3,5-13C2,215N)1H-1,2,4-triazol-5-(15N)amine |
InChI |
InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,2+1,3+1,5+1 |
Clave InChI |
KLSJWNVTNUYHDU-SAXDBNRNSA-N |
SMILES isomérico |
[13CH]1=[15N]N[13C](=N1)[15NH2] |
SMILES canónico |
C1=NNC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)


